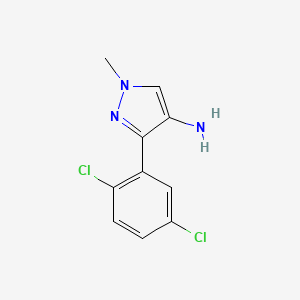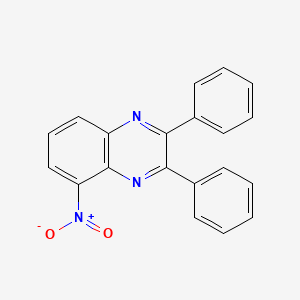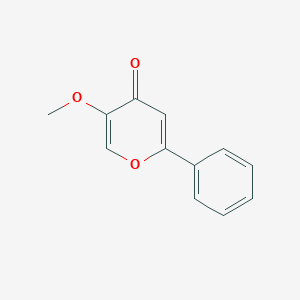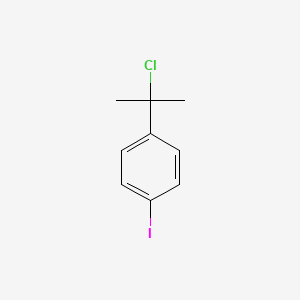
1-(2-chloropropan-2-yl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloropropan-2-yl)-4-iodobenzene is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-methylethyl group and an iodine atom. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-chloropropan-2-yl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is first chlorinated to form 1-chloro-4-iodobenzene.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-1-methylethyl group.
Industrial Production Methods: Industrial production of 1-(1-chloro-1-methylethyl)-4-iodobenzene typically involves large-scale chlorination and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chloropropan-2-yl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The chlorine and iodine atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 1-(1-chloro-1-methylethyl)-4-cyanobenzene.
Oxidation: Formation of 1-(1-chloro-1-methylethyl)-4-iodobenzene alcohol or ketone derivatives.
Reduction: Formation of 1-(1-chloro-1-methylethyl)benzene.
Applications De Recherche Scientifique
1-(2-chloropropan-2-yl)-4-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(1-chloro-1-methylethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodobenzene: Lacks the 1-methylethyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-(1-Chloro-1-methylethyl)benzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-methylethylbenzene:
Uniqueness: 1-(2-chloropropan-2-yl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of steric and electronic effects allows for selective reactions that are not possible with simpler benzene derivatives.
Propriétés
Formule moléculaire |
C9H10ClI |
|---|---|
Poids moléculaire |
280.53 g/mol |
Nom IUPAC |
1-(2-chloropropan-2-yl)-4-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Clé InChI |
JNOPKXRJHITHSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


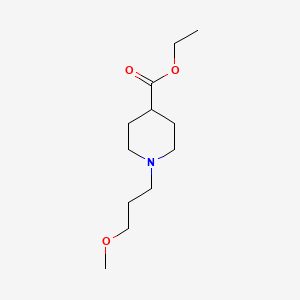
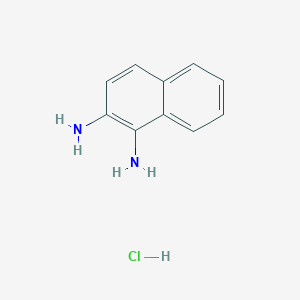
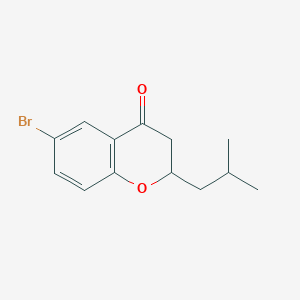
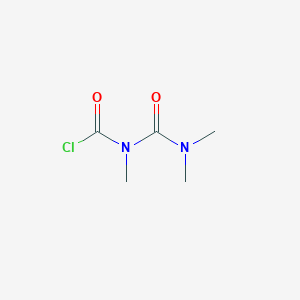
![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)
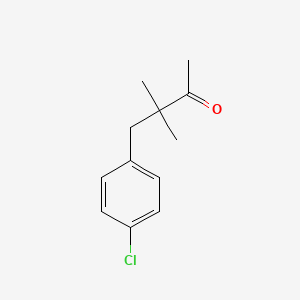
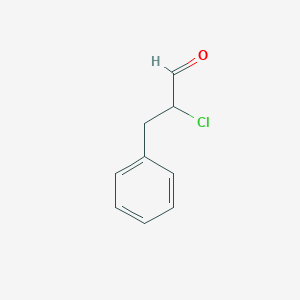
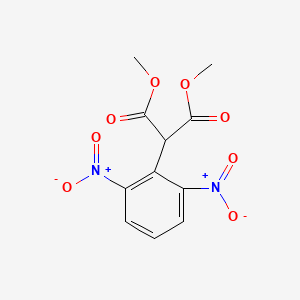
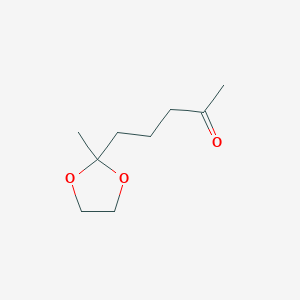
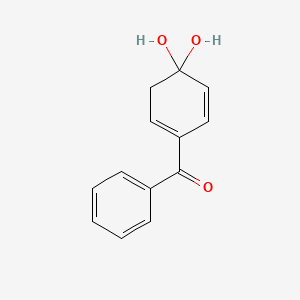
![Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate](/img/structure/B8640543.png)
